![molecular formula C44H44CaN2O8S4 B1684418 Zofenopril calcium CAS No. 81938-43-4](/img/structure/B1684418.png)
Zofenopril calcium
Overview
Description
Zofenopril calcium is an organic calcium salt that is the hemicalcium salt of zofenopril . It is an angiotensin-converting enzyme (ACE) inhibitor . It is employed as both a cardioprotective and anti-hypertensive agent . It is indicated in the treatment of hypertension .
Synthesis Analysis
According to a patent, Zofenopril calcium has multiple synthetic routes. It is generally synthesized by two main side chains, (cis)-4-thiophenyl-proline (Pro) and (S)-3-benzoyl sulfenyl-2 Methylpropionic acid .Molecular Structure Analysis
The molecular formula of Zofenopril calcium is C44H44CaN2O8S4 . The molecular weight is 897.2 g/mol . The structure of Zofenopril calcium includes a sulfhydryl group, which gives it some peculiar properties such as higher lipophilicity and tissue penetration, lower bradykinin-dependent effect, higher affinity for, and more persistent binding to, tissue ACE, significant antioxidant effect .Chemical Reactions Analysis
Zofenopril calcium, as an ACE inhibitor, suppresses the plasma renin-angiotensin-aldosterone system, leading to reduced vasopressor activity and aldosterone secretion . It has been shown to be effective in the management of hypertension both as monotherapy and in combination with a diuretic .Physical And Chemical Properties Analysis
The physical and chemical properties of Zofenopril calcium include its molecular formula C44H44CaN2O8S4 and molecular weight 897.2 g/mol . It is an organic calcium salt that is the hemicalcium salt of zofenopril .Scientific Research Applications
Cardiovascular Research Applications of Zofenopril Calcium
Cardioprotection: Zofenopril has been proposed as a cardioprotective agent due to its direct anti-ischemic effect demonstrated in experimental studies. Clinical trials, such as the SMILE (Myocardial Infarction Long-Term Evaluation), have suggested that its beneficial effects in acute myocardial infarction are partly due to reduced infarct size .
Endothelial Function: Treatment with Zofenopril has shown to improve cardiac function and increase thoracic aorta vasorelaxation capacity, enhancing the participation of hydrogen sulfide (H2S) and nitric oxide (NO) in maintaining endothelial function, independent of ACE2 inhibition .
Myocardial Ischemia Reperfusion Injury: Zofenopril protects against myocardial ischemia-reperfusion injury by modulating H2S levels in plasma and heart tissue, which suggests a potential therapeutic role for Zofenopril in managing ischemic heart conditions .
Blood Pressure Control and Cardio-protection: The SMILE program has extensively documented the positive impact of Zofenopril on clinical outcomes, including blood pressure control and cardio-protection in patients with myocardial ischemia treated with Zofenopril compared to placebo and other ACE inhibitors .
Mechanism of Action
Zofenopril calcium is a prodrug for zofenoprilat . It competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II . This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation . Zofenoprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow .
Future Directions
Zofenopril calcium has been shown to be effective in the management of hypertension both as monotherapy and in combination with a diuretic . The positive impact of zofenopril on clinical outcomes has been extensively documented by the SMILE program, including several clinical trials in patients with different conditions of myocardial ischemia treated with zofenopril . The results of the SMILE program, demonstrating the benefits of zofenopril vs. placebo and other ACEIs, emphasize the importance of a differentiated approach to patients with ischemic heart disease, based on a careful choice of the adopted agent, in order to improve the overall impact of pharmacological treatment on clinical outcomes .
properties
IUPAC Name |
calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2/t2*15-,18+,19+;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYUKKYYVFVMST-LETVYOFWSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44CaN2O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048625 | |
Record name | Zofenopril calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
897.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zofenopril calcium | |
CAS RN |
81938-43-4 | |
Record name | Zofenopril calcium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081938434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zofenopril calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOFENOPRIL CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZQ329PU2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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